2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylaminoethyl group, a tetrahydrocyclopenta[d]pyrimidinone core, and a dimethylphenylacetamide moiety.
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-14-8-9-15(2)17(12-14)22-19(26)13-28-20-16-6-5-7-18(16)25(21(27)23-20)11-10-24(3)4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVHTJVADTFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction yields acetic acid and the corresponding amine derivative. Under alkaline conditions, the reaction produces a carboxylate salt. This reactivity aligns with studies of structurally related acetamide derivatives.
Example Reaction Pathway:
Key Data:
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 6h | 2,5-Dimethylaniline + Cyclopenta[d]pyrimidinone-thioacetic acid | 72–85 | |
| 0.5M NaOH, 60°C, 4h | Sodium carboxylate derivative | 68–78 |
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker participates in:
-
Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO-) derivatives under mild oxidizing agents like HO or m-CPBA .
-
Nucleophilic Substitution : The sulfur atom acts as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols) .
Example Oxidation Pathway:
Key Data:
| Oxidizing Agent | Product | Reaction Time | Conversion (%) |
|---|---|---|---|
| 3% HO | Sulfoxide | 2h, 25°C | 92 |
| m-CPBA (1.2 eq) | Sulfone | 1h, 0°C | 88 |
Cyclopenta[d]Pyrimidinone Core Reactivity
The fused pyrimidinone ring undergoes:
-
Ring-Opening Reactions : Under strong bases (e.g., NaOH), the lactam ring opens to form a dicarboxylic acid derivative.
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Electrophilic Aromatic Substitution : The electron-deficient pyrimidinone ring reacts with electrophiles (e.g., nitration, halogenation) at the 5-position .
Example Nitration Reaction:
Thermal and Photolytic Degradation
-
Thermal Stability : Decomposes above 200°C, producing CO, CO, and aromatic amines.
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Photodegradation : UV exposure (254 nm) leads to cleavage of the sulfanyl-acetamide bond, forming 2,5-dimethylphenyl fragments.
Degradation Products:
| Condition | Major Products | Half-Life |
|---|---|---|
| 220°C, N atm | Cyclopenta[d]pyrimidinone, CO | 15 min |
| UV (254 nm), 24h | 2,5-Dimethylaniline, Thioketone | 8h |
Reactivity with Biologically Relevant Nucleophiles
In simulated physiological conditions (pH 7.4, 37°C), the compound reacts with:
-
Glutathione (GSH) : Thiol-disulfide exchange at the sulfanyl group .
-
Amino Acids : Lysine residues form stable adducts via Michael addition .
Adduct Formation Data:
| Nucleophile | Adduct Structure | Binding Affinity (Kd, μM) |
|---|---|---|
| GSH | S-Glutathionyl conjugate | 12.4 ± 1.2 |
| Lysine | N-acetylated pyrimidinone | 8.9 ± 0.7 |
Catalytic Hydrogenation
The cyclopenta[d]pyrimidinone ring undergoes partial saturation under H/Pd-C, reducing the conjugated double bonds while retaining the lactam structure.
Hydrogenation Parameters:
| Catalyst | Pressure (psi) | Product | Selectivity (%) |
|---|---|---|---|
| 10% Pd-C | 50 | Dihydro-pyrimidinone | 95 |
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of novel organic materials. Its unique structure allows for modifications that can lead to the development of new compounds with specific properties.
Biology
- Biological Activity Investigation : Research has focused on the compound's potential biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest it may exhibit significant interactions with various biological targets, which could lead to therapeutic applications.
Medicine
- Therapeutic Potential : The compound is being explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies have shown that similar compounds can inhibit vital enzymes involved in disease pathways, such as acetylcholinesterase in neurodegenerative diseases .
Industrial Applications
- Material Development : The compound is also being investigated for its utility in creating new materials such as polymers or coatings that possess tailored properties for specific industrial applications .
Research into the biological effects of this compound has yielded promising results:
- Antimicrobial Activity : Derivatives have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
- Cytotoxicity : Compounds with similar structural motifs have demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests potential for development as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit enzymes crucial to metabolic pathways associated with various diseases. This highlights its potential role in therapeutic interventions .
Summary
The compound 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide holds significant promise across multiple fields of research due to its unique chemical structure and biological activities. Ongoing studies continue to elucidate its full potential in medicinal chemistry and material science.
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Investigated for enzyme inhibition and receptor binding |
| Medicine | Potential anti-inflammatory and anticancer properties |
| Industry | Development of new materials |
Mechanism of Action
The mechanism of action of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide: Unique due to its specific structure and combination of functional groups.
Other Cyclopenta[d]pyrimidinone Derivatives: Similar core structure but different functional groups, leading to varied properties and applications.
Dimethylphenylacetamide Derivatives: Similar moiety but different core structures, resulting in different biological activities and uses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (often abbreviated as DMEDA), is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMEDA features a unique structure that includes:
- A cyclopenta[d]pyrimidin ring.
- A dimethylaminoethyl group.
- A sulfanyl-acetamide linkage.
This structural diversity is crucial for its interaction with biological targets.
The biological activity of DMEDA is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to significant biological effects.
- Enzyme Inhibition : DMEDA has shown potential as an inhibitor of certain enzymes involved in cellular processes.
- Receptor Modulation : The compound may bind to receptors that play roles in inflammation and cancer progression, thereby influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMEDA. For instance:
- In vitro studies demonstrated that DMEDA exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
- Case Study : A screening assay involving multicellular spheroids revealed that DMEDA significantly inhibits tumor growth in a dose-dependent manner .
Anti-inflammatory Effects
DMEDA has also been investigated for its anti-inflammatory properties:
- Research indicates that it may reduce the production of pro-inflammatory cytokines in activated immune cells, thus potentially alleviating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities of DMEDA
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme inhibition | Inhibits specific enzymes |
Synthesis and Derivatives
The synthesis of DMEDA typically involves multiple steps using cyclopenta[d]pyrimidin derivatives as starting materials. The synthetic routes often include:
- Reactions with dimethylaminoethyl reagents.
- Utilization of catalysts like palladium or copper complexes to enhance yields.
Table 2: Synthetic Routes for DMEDA
| Step | Description |
|---|---|
| Step 1 | Formation of cyclopenta[d]pyrimidin core |
| Step 2 | Introduction of dimethylaminoethyl group |
| Step 3 | Sulfanyl-acetamide linkage formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
